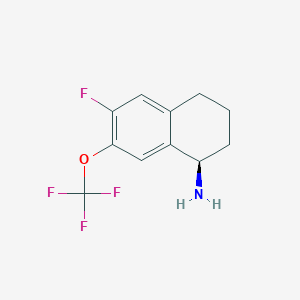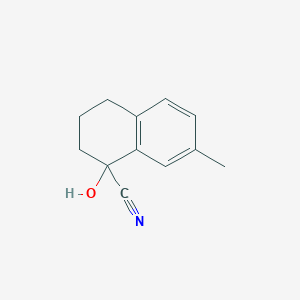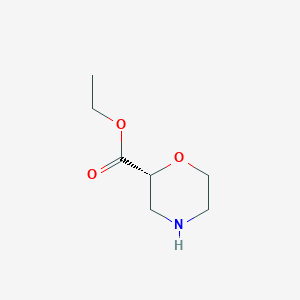
3-Methyl-2-propoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O2 It is a benzaldehyde derivative characterized by the presence of a methyl group at the third position and a propoxy group at the second position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-propoxybenzaldehyde typically involves the alkylation of 3-methylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Methyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 3-Methyl-2-propoxybenzoic acid.
Reduction: 3-Methyl-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-2-propoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-Methyl-2-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the compound’s hydrophobic propoxy group may facilitate its interaction with lipid membranes, influencing cellular processes.
相似化合物的比较
- 3-Methyl-2-methoxybenzaldehyde
- 3-Methyl-2-ethoxybenzaldehyde
- 3-Methyl-2-butoxybenzaldehyde
Comparison: 3-Methyl-2-propoxybenzaldehyde is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets differently than methoxy, ethoxy, or butoxy groups.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-methyl-2-propoxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3 |
InChI 键 |
ICDADRXJJQPDRO-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=CC=C1C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



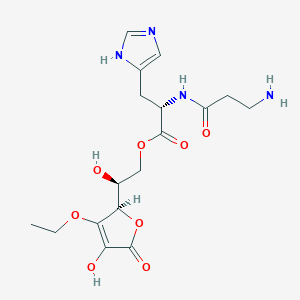
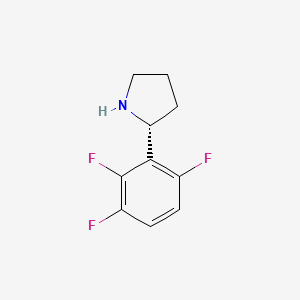
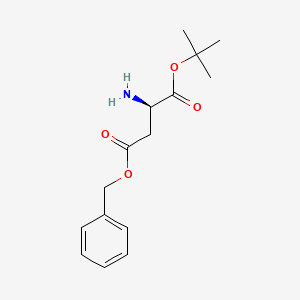
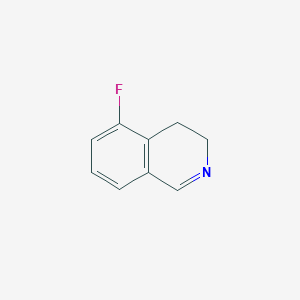


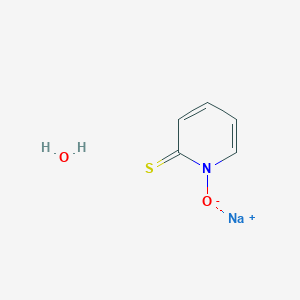
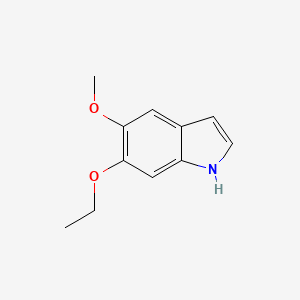

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
